
An In-depth Technical Guide to the Molecular
Structure of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 1,1-
diethylcyclopropane, a saturated cyclic hydrocarbon. This document collates available data

on its molecular geometry, spectroscopic characteristics, and relevant chemical reactions,

presenting it in a format tailored for researchers in the fields of chemistry and drug

development.

Molecular Structure and Properties
1,1-diethylcyclopropane, with the chemical formula C₇H₁₄, is a mono-substituted

cyclopropane derivative.[1][2] Its structure consists of a three-membered carbon ring with two

ethyl groups attached to the same carbon atom. The inherent ring strain of the cyclopropane

ring significantly influences its chemical and physical properties.

General Properties
A summary of the key physicochemical properties of 1,1-diethylcyclopropane is presented in

Table 1.
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Property Value Reference

Molecular Formula C₇H₁₄ [1][2]

Molecular Weight 98.19 g/mol [3]

CAS Number 1003-19-6 [1][2]

IUPAC Name 1,1-diethylcyclopropane [3]

Density 0.774 g/cm³ (estimate)

Boiling Point 87.9 °C at 760 mmHg

Molecular Geometry
Detailed experimental data on the bond lengths and angles of 1,1-diethylcyclopropane are

not readily available in the surveyed literature. However, the geometry can be inferred from

computational studies and data on related cyclopropane derivatives. The cyclopropane ring is

necessarily planar, with internal C-C-C bond angles of 60°. The C-C bond lengths within the

ring are expected to be shorter than those in acyclic alkanes. The ethyl groups will adopt a

staggered conformation to minimize steric hindrance.

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,1-
diethylcyclopropane. The following sections summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full experimental spectrum for 1,1-diethylcyclopropane is not available, the expected

chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a quartet

for the methylene protons and a triplet for the methyl protons) and the methylene protons of the

cyclopropane ring. Due to the asymmetry of the molecule, the cyclopropyl protons are

diastereotopic and are expected to appear as complex multiplets.
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¹³C NMR: A reference to the ¹³C NMR spectrum of 1,1-diethylcyclopropane exists in the

literature, although the specific chemical shifts are not detailed in the available abstracts.[1][4]

Based on related compounds, the quaternary carbon of the cyclopropane ring is expected to be

the most deshielded of the ring carbons. The carbons of the ethyl groups will appear in the

typical aliphatic region.

Infrared (IR) Spectroscopy
The infrared spectrum of 1,1-diethylcyclopropane is characterized by absorptions

corresponding to C-H and C-C bond vibrations. The NIST WebBook provides a gas-phase IR

spectrum.[5] Key expected vibrational modes are summarized in Table 2.

Wavenumber (cm⁻¹) Assignment

~3080 - 3000 C-H stretch (cyclopropyl)

~2960 - 2850 C-H stretch (ethyl)

~1465 CH₂ scissoring

~1020 Cyclopropane ring deformation

Synthesis of 1,1-diethylcyclopropane
A common and effective method for the synthesis of gem-disubstituted cyclopropanes is the

Simmons-Smith reaction. While a specific detailed protocol for 1,1-diethylcyclopropane is not

explicitly available, a general procedure can be adapted from the reaction with a suitable

alkene precursor, 3-ethyl-2-pentene.

Simmons-Smith Cyclopropanation: An Overview
The Simmons-Smith reaction involves the reaction of an alkene with a carbenoid, typically

iodomethylzinc iodide (IZnCH₂I), to form a cyclopropane ring.[6] The reaction is stereospecific,

with the configuration of the alkene being retained in the cyclopropane product. A common

modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) and

diiodomethane (CH₂I₂), which often provides higher yields.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b092845?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diethylcyclopropane
https://dev.spectrabase.com/spectrum/FMr6QYhM0Cp
https://www.benchchem.com/product/b092845?utm_src=pdf-body
https://www.benchchem.com/pdf/Computational_Analysis_of_1_2_Dibromocyclopropane_Reaction_Pathways_A_Comparative_Overview.pdf
https://www.benchchem.com/product/b092845?utm_src=pdf-body
https://www.benchchem.com/product/b092845?utm_src=pdf-body
https://chemistry.stackexchange.com/questions/10653/why-does-cyclopropane-react-with-bromine
https://dev.spectrabase.com/spectrum/FMr6QYhM0Cp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Product3-Ethyl-2-pentene

1,1-diethylcyclopropane

Simmons-Smith Reaction

Et₂Zn, CH₂I₂

Click to download full resolution via product page

Caption: Synthetic pathway for 1,1-diethylcyclopropane.

Experimental Protocol: Simmons-Smith Reaction
(General)
The following is a generalized protocol for the Simmons-Smith cyclopropanation of an alkene.

Note: This is a representative procedure and would require optimization for the specific

synthesis of 1,1-diethylcyclopropane from 3-ethyl-2-pentene.

Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask equipped with a

reflux condenser, a dropping funnel, and a nitrogen inlet, a zinc-copper couple is prepared by

treating zinc dust with a copper(I) chloride solution.

Reaction with Diiodomethane: A solution of diiodomethane in anhydrous ether is added to

the activated zinc-copper couple. The mixture is gently heated to initiate the formation of the

organozinc carbenoid.

Addition of Alkene: The alkene (3-ethyl-2-pentene) is added dropwise to the carbenoid

solution at a controlled temperature.

Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle

heating until the reaction is complete (monitored by GC-MS). The reaction is then quenched

with a saturated aqueous solution of ammonium chloride.
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Purification: The organic layer is separated, washed, dried, and the solvent is removed under

reduced pressure. The crude product is then purified by distillation.

Chemical Reactivity: Acid-Catalyzed Ring Opening
The strained three-membered ring of cyclopropanes is susceptible to ring-opening reactions

under acidic conditions. In the case of 1,1-diethylcyclopropane, an acid-catalyzed hydration

reaction would be expected to proceed via a protonated cyclopropane intermediate, leading to

the formation of an alcohol.

Mechanism of Acid-Catalyzed Hydration
The mechanism involves the protonation of a C-C bond in the cyclopropane ring, which is

followed by nucleophilic attack by water. According to Markovnikov's rule, the proton will add to

the carbon atom that is less substituted, leading to the formation of the more stable tertiary

carbocation. Water then acts as a nucleophile, attacking the carbocation. A final deprotonation

step yields the alcohol product.
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Cyclopropane

+ H⁺ Tertiary CarbocationRing Opening Protonated Alcohol+ H₂O 3-Ethyl-3-pentanol- H⁺
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Caption: Acid-catalyzed hydration of 1,1-diethylcyclopropane.

This reaction highlights the alkene-like character of the cyclopropane ring, a key aspect of its

reactivity that is of interest in synthetic chemistry and drug design, where the cyclopropyl group

can act as a stable bioisostere for a double bond or as a reactive handle for further molecular

elaboration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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